molecular formula C19H22N2O2 B11154150 4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide

4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11154150
M. Wt: 310.4 g/mol
InChI Key: SNCNDMSHPJLFGO-UHFFFAOYSA-N
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Description

4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule featuring a tetrahydro-2H-pyran core substituted with phenyl and carboxamide groups. The carboxamide linker is connected to a 2-(pyridin-4-yl)ethyl moiety, a structure often associated with bioactive compounds. Molecules containing both pyran and pyridine rings are of significant interest in medicinal chemistry and drug discovery research . This compound is provided exclusively for Research Use Only (RUO) and is intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary experiments and handling the material in accordance with their institution's safety protocols.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

4-phenyl-N-(2-pyridin-4-ylethyl)oxane-4-carboxamide

InChI

InChI=1S/C19H22N2O2/c22-18(21-13-8-16-6-11-20-12-7-16)19(9-14-23-15-10-19)17-4-2-1-3-5-17/h1-7,11-12H,8-10,13-15H2,(H,21,22)

InChI Key

SNCNDMSHPJLFGO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Hydrolysis of Nitriles to Carboxylic Acids

A foundational step in synthesizing tetrahydro-2H-pyran-4-carboxamide derivatives involves hydrolyzing nitriles to carboxylic acids. For example, 4-cyano-4-(3-iodophenyl)-3,4,5,6-tetrahydro-2H-pyran can undergo hydrolysis using potassium hydroxide (KOH) in tert-butanol at reflux for 6 hours, yielding the corresponding carboxylic acid with moderate efficiency.

Reaction Conditions for Nitrile Hydrolysis

SubstrateReagents/ConditionsYieldReference
4-Cyano-tetrahydro-2H-pyranKOH, tert-butanol, reflux, 6h43%

This method is scalable but requires optimization for lower yields.

Amide Coupling Strategies

The amide bond formation between the tetrahydro-2H-pyran-4-carboxylic acid and the 2-(4-pyridyl)ethylamine moiety is critical. Two approaches are commonly employed:

Direct Amidation via Carbodiimide Activation

Carboxylic acids react with amines using coupling agents like EDC or DCC. For instance, tetrahydro-2H-pyran-4-carboxylic acid reacts with 2-(4-pyridyl)ethylamine in the presence of EDC/HOBt to form the amide. This method is efficient but may require anhydrous conditions to avoid side reactions.

Example of Amidation

Carboxylic AcidAmineReagentsSolventYield
Tetrahydro-2H-pyran-4-carboxylic acid2-(4-Pyridyl)ethylamineEDC, HOBtDMF~70%

Halogenation and Subsequent Amidation

An alternative route involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. This method minimizes side reactions but requires careful handling of reactive intermediates.

Two-Step Amidation Process

  • Halogenation :

    • Tetrahydro-2H-pyran-4-carboxylic acid + SOCl₂ → Tetrahydro-2H-pyran-4-carbonyl chloride

  • Amidation :

    • Acid chloride + 2-(4-pyridyl)ethylamine → Target amide

Key Conditions

StepReagentsTemperatureTimeYield
HalogenationSOCl₂, tolueneReflux2h>90%
Amidation2-(4-Pyridyl)ethylamine, Et₃N0–25°C1h~85%

Introduction of the Phenyl Group

The phenyl substituent at position 4 of the tetrahydro-2H-pyran ring is typically introduced via cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling between a brominated tetrahydro-2H-pyran and a phenylboronic acid derivative could achieve this.

Suzuki Coupling for Phenyl Group Introduction

SubstrateReagentsCatalystYield
4-Bromo-tetrahydro-2H-pyranPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃Pd(PPh₃)₄60–75%

Detailed Reaction Optimization

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. For amidation, polar aprotic solvents like DMF or dichloromethane enhance reaction rates, while non-polar solvents may slow kinetics. Temperature control is critical for avoiding decomposition; amidation reactions are typically conducted at 0–25°C to preserve amine reactivity.

Catalytic Systems for Cross-Coupling

In Suzuki reactions, catalyst systems such as Pd(PPh₃)₄ or Pd(OAc)₂/XPhos ligands are preferred for high yields. Microwave-assisted heating can accelerate coupling reactions, reducing reaction times from hours to minutes.

Purification and Characterization

Chromatographic Purification

Column chromatography (e.g., silica gel, ethyl acetate/hexane) is standard for isolating the target compound. For example, the amide product may elute with 3:1 ethyl acetate/hexane, achieving >95% purity.

Spectroscopic Data

NMR and IR Characteristics

TechniqueKey Signals
¹H NMR δ 4.0–4.5 (m, tetrahydro-2H-pyran protons), δ 7.2–7.8 (m, aromatic protons), δ 8.5–8.7 (m, pyridyl protons)
¹³C NMR δ 170–175 (amide carbonyl), δ 120–140 (aromatic carbons), δ 30–35 (tetrahydro-2H-pyran carbons)
IR 1650 cm⁻¹ (amide C=O stretch), 1540 cm⁻¹ (N–H bend), 1450 cm⁻¹ (C=N pyridine stretch)

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Pyridine derivatives, alkyl halides, and nucleophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide exhibit promising antitumor properties. For instance, studies on related structures have shown their efficacy as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. Compounds designed with similar frameworks have demonstrated significant inhibition of tumor growth and metastasis in preclinical models .

Protein Kinase Inhibition

The compound's structural characteristics suggest potential as a protein kinase inhibitor. Protein kinases are key regulators in various cellular processes, including cell division and apoptosis, making them critical targets for cancer therapy. The synthesis and evaluation of derivatives based on the tetrahydropyran scaffold have been reported to yield compounds with substantial kinase inhibitory activity .

Neuroprotective Effects

Emerging studies are exploring the neuroprotective effects of compounds with similar structures, particularly those containing pyridyl moieties. These compounds may modulate neuroinflammatory pathways or protect against oxidative stress, which is relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial Properties

The presence of the pyridyl group has been associated with antimicrobial activity. Research into related compounds has revealed their effectiveness against various bacterial strains, suggesting that 4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide may also exhibit similar properties.

Case Studies

StudyFocusFindings
Study on VEGFR-2 InhibitorsAntitumor ActivityCompounds structurally related to the target compound showed up to 100-fold potency compared to standard treatments .
Protein Kinase Inhibition ResearchEnzyme ActivityNew derivatives from the tetrahydropyran scaffold exhibited significant inhibition against multiple protein kinases, indicating potential for cancer therapy .
Neuroprotective StudiesNeurodegenerative DiseasesCompounds with similar structures were found to reduce markers of oxidative stress in neuronal cells, suggesting therapeutic potential .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents Molecular Weight Notable Features Reference
4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide Phenyl, 4-pyridylethyl 310.4 Aromatic diversity for dual π-π interactions; pyridyl enhances solubility.
4-(4-Methoxyphenyl)-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide 4-Methoxyphenyl, 4-pyridylethyl 340.4 Methoxy group increases polarity; potential for enhanced solubility but reduced membrane permeability.
4-((4-(4-Chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide Chlorophenoxy, sulfanylmethyl, N-hydroxy 393.88 Hydroxamic acid group enables metal chelation (e.g., HDAC inhibition); sulfur atom may improve metabolic stability.
4-Phenyl-N-(4-(thiazol-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide Phenyl, thiazolyloxy-benzyl 394.5 Thiazole introduces heterocyclic diversity; potential kinase inhibition via H-bonding.
1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide Bromophenyl, pyrazole, cyano 465.09 Bromine enhances lipophilicity; cyano group may act as a hydrogen-bond acceptor.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The pyridyl group in the target compound improves water solubility compared to purely hydrophobic analogs like the bromophenyl-pyrazole derivative . The methoxy-substituted analog (C₂₀H₂₄N₂O₃) likely has higher solubility than the target compound due to increased polarity .
  • Lipophilicity: The bromine and cyano groups in the pyrazole analog () increase logP, favoring blood-brain barrier penetration but risking off-target toxicity. The hydroxamic acid derivative () balances lipophilicity with polar functional groups .
  • Metabolic Stability : Sulfur-containing analogs (e.g., thiazole in ) may resist oxidative metabolism, extending half-life compared to the target compound .

Q & A

Q. What are common synthetic routes for preparing 4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide?

  • Methodological Answer : The synthesis typically involves three stages: (i) Construction of the tetrahydro-2H-pyran ring via cyclization of diols or ketones under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid) . (ii) Introduction of the phenyl group at the 4-position via Friedel-Crafts alkylation or Suzuki-Miyaura coupling . (iii) Formation of the carboxamide linkage using coupling reagents like EDCI/HOBt or DCC with 4-(2-aminoethyl)pyridine. Critical parameters include solvent selection (e.g., anhydrous DMF or THF) and temperature control to avoid side reactions.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguous stereochemistry or conformational isomers, if single crystals are obtainable .
  • HPLC-Purity Analysis : Ensure ≥95% purity using a C18 column with acetonitrile/water gradients .

Q. What are standard protocols for evaluating its solubility and stability in biological assays?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C, followed by UV-Vis quantification.
  • Stability : Incubate the compound in simulated physiological conditions (e.g., 37°C, pH 7.4) and monitor degradation via LC-MS over 24–72 hours. Include controls for light and oxygen sensitivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents?

  • Methodological Answer :
  • Computational Modeling : Use density functional theory (DFT) to predict steric hindrance and transition-state energies for substituent placement .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields by enhancing thermal efficiency in ring-closing steps.
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions under inert atmospheres .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Dose-Response Curve Analysis : Compare IC50_{50} values in cell-free (e.g., enzyme inhibition) vs. cell-based assays to identify off-target effects.
  • Metabolite Profiling : Use LC-MS/MS to detect active metabolites that may contribute to discrepancies.
  • Membrane Permeability Studies : Assess compound uptake via Caco-2 cell monolayers to explain variability in intracellular activity .

Q. How can researchers address low reproducibility in spectral data (e.g., NMR splitting patterns)?

  • Methodological Answer :
  • Dynamic NMR Experiments : Vary temperature (e.g., 25°C to 60°C) to detect conformational exchange broadening.
  • Isotopic Labeling : Synthesize 13C^{13}C- or 15N^{15}N-labeled analogs to simplify complex splitting in crowded spectral regions.
  • Solvent Optimization : Test deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to reduce signal overlap .

Q. What computational tools are recommended for predicting binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs.
  • Molecular Dynamics Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein hydrogen bonding networks.
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences between analogs with modified pyridyl or phenyl groups .

Application-Oriented Questions

Q. How to design a structure-activity relationship (SAR) study for this compound’s anti-inflammatory potential?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in the pyran ring (e.g., 3- vs. 4-substitution) and pyridyl chain length.
  • In Vitro Assays : Measure COX-2 inhibition and TNF-α suppression in macrophage models (e.g., RAW 264.7 cells).
  • In Vivo Validation : Use a murine carrageenan-induced paw edema model to correlate SAR findings with efficacy .

Q. What experimental approaches mitigate toxicity concerns during preclinical development?

  • Methodological Answer :
  • Ames Test : Screen for mutagenicity using TA98 and TA100 Salmonella strains.
  • hERG Channel Binding Assay : Assess cardiac risk via patch-clamp electrophysiology or fluorescence-based thallium flux assays.
  • Metabolic Stability Profiling : Identify cytochrome P450 isoforms (e.g., CYP3A4) responsible for hepatotoxicity using human liver microsomes .

Data Analysis & Troubleshooting

Q. How to interpret conflicting crystallographic data between predicted and observed bond angles?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Compare experimental crystal structures with DFT-optimized geometries to identify packing effects.
  • Torsion Angle Adjustments : Use Mercury software to refine dihedral angles and resolve steric clashes in the pyran ring .

Q. What statistical methods are appropriate for analyzing dose-dependent synergy in combination therapies?

  • Methodological Answer :
  • Chou-Talalay Method : Calculate combination indices (CI) using CompuSyn software to classify synergism (CI < 1) or antagonism (CI > 1).
  • Bliss Independence Model : Quantify excess over expected additive effects in dose-matrix experiments .

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